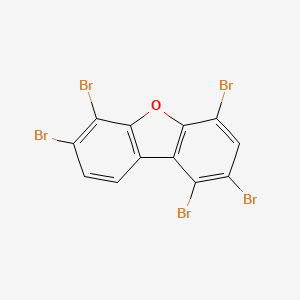![molecular formula C12H22O B14218645 4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane CAS No. 827024-54-4](/img/structure/B14218645.png)
4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[310]hexane is a bicyclic compound characterized by its unique structure, which includes an ethoxy group, a methyl group, and an isopropyl group attached to a bicyclo[310]hexane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including 4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of scalable photoredox catalysis and efficient synthetic routes to produce the compound in large quantities. The use of photoredox catalysts and LED irradiation allows for environmentally friendly and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using reagents such as sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new bioactive molecules.
Industry: The compound’s stability and reactivity make it suitable for use in materials science and the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The ethoxy and isopropyl groups can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.0]hexane: A simpler analog without the ethoxy and isopropyl groups.
4-Methoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane: Similar structure with a methoxy group instead of an ethoxy group.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Uniqueness
4-Ethoxy-4-methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. The combination of the ethoxy, methyl, and isopropyl groups provides a distinct chemical profile that can be exploited in various applications, particularly in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
827024-54-4 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
4-ethoxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H22O/c1-5-13-11(4)6-7-12(9(2)3)8-10(11)12/h9-10H,5-8H2,1-4H3 |
Clé InChI |
NOQJZZYQMRJNHB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(CCC2(C1C2)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dioctyl-N-[3-(triethoxysilyl)propyl]octan-1-aminium chloride](/img/structure/B14218563.png)
![1,4-Dihydropyrazino[2,3-f]quinoxaline](/img/structure/B14218568.png)


![4,4'-(Bicyclo[3.3.1]nonane-9,9-diyl)diphenol](/img/structure/B14218579.png)

![N-(4-{[2-(3-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14218589.png)
![1H-Benzimidazole, 2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-](/img/structure/B14218593.png)
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14218598.png)
![1H-Indole, 3-[[4-(2-bromophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218602.png)
![N-[2-(5-bromopyridin-2-yl)phenyl]-2-iodothiophene-3-carboxamide](/img/structure/B14218619.png)

![4-[4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14218623.png)
![4-Methyl-2-[(2R,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole](/img/structure/B14218632.png)
